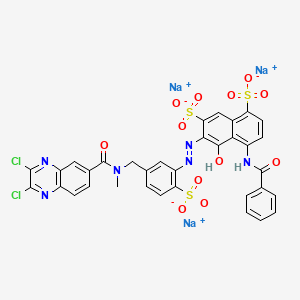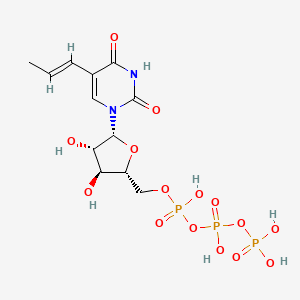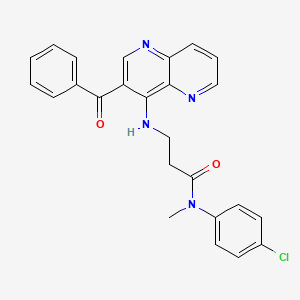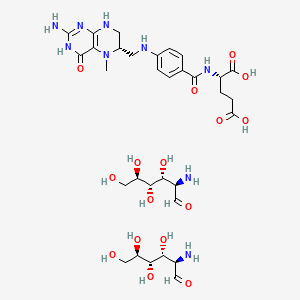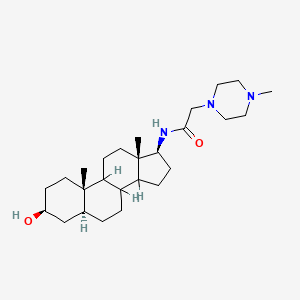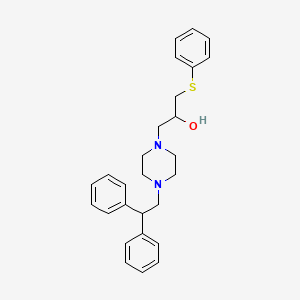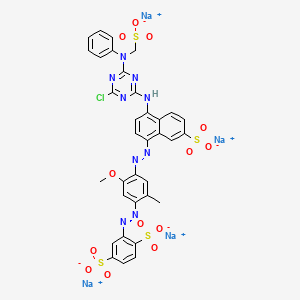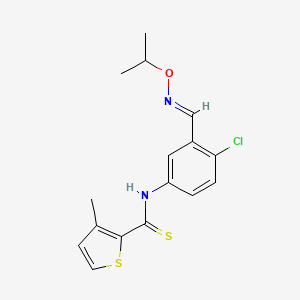
Trisodium 4-((phenylphosphonomethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is a chemical compound with the molecular formula C14H11NNa3O5P. It is known for its unique structure, which includes a phenylphosphonomethyl group attached to an amino benzoate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 4-((phenylphosphonomethyl)amino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid with phenylphosphonomethyl chloride under basic conditions. This is followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 4-((phenylphosphonomethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
Trisodium 4-((phenylphosphonomethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mecanismo De Acción
The mechanism of action of trisodium 4-((phenylphosphonomethyl)amino)benzoate involves its interaction with specific molecular targets. The phenylphosphonomethyl group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 4-((methylphosphonomethyl)amino)benzoate
- Trisodium 4-((ethylphosphonomethyl)amino)benzoate
- Trisodium 4-((propylphosphonomethyl)amino)benzoate
Uniqueness
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is unique due to the presence of the phenyl group, which enhances its binding affinity to certain enzymes compared to its methyl, ethyl, and propyl counterparts. This makes it a more potent inhibitor in biochemical studies .
Propiedades
Número CAS |
182228-06-4 |
|---|---|
Fórmula molecular |
C14H11NNa3O5P |
Peso molecular |
373.18 g/mol |
Nombre IUPAC |
trisodium;4-[N-(phosphonatomethyl)anilino]benzoate |
InChI |
InChI=1S/C14H14NO5P.3Na/c16-14(17)11-6-8-13(9-7-11)15(10-21(18,19)20)12-4-2-1-3-5-12;;;/h1-9H,10H2,(H,16,17)(H2,18,19,20);;;/q;3*+1/p-3 |
Clave InChI |
DYSSDVMVOCPSLZ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)N(CP(=O)([O-])[O-])C2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




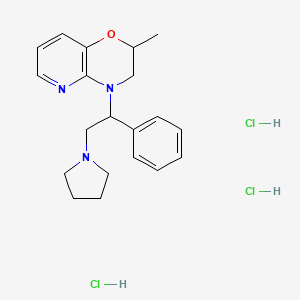
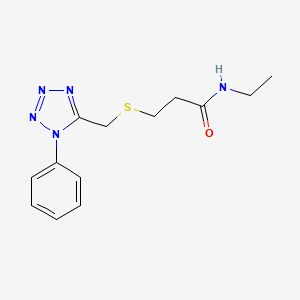

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
